Superior Intrinsic Potency Against Key Respiratory Pathogens: MIC90 Comparisons for Streptococcus pneumoniae
Sitafloxacin demonstrates 4- to 64-fold greater in vitro potency against Streptococcus pneumoniae clinical isolates compared to levofloxacin, ciprofloxacin, and moxifloxacin [1]. In a 2012 Japanese surveillance study involving 1,620 clinical isolates, the MIC90 of sitafloxacin was 0.03 μg/mL, which was 2-fold lower than garenoxacin, 8-fold lower than moxifloxacin, and 32-fold lower than levofloxacin [2].
| Evidence Dimension | MIC90 (μg/mL) against Streptococcus pneumoniae |
|---|---|
| Target Compound Data | 0.03–0.06 |
| Comparator Or Baseline | Levofloxacin: 1–2; Ciprofloxacin: 0.5–1; Moxifloxacin: 0.12–0.25 |
| Quantified Difference | Sitafloxacin 8- to 32-fold more potent than levofloxacin and moxifloxacin |
| Conditions | Microbroth dilution (CLSI) against clinical isolates from Japanese healthcare facilities (n=1,620 isolates, 2012) |
Why This Matters
This superior intrinsic potency supports lower dosing requirements and may reduce selection pressure for resistance in respiratory infections, directly influencing procurement decisions for antibiotics targeting community-acquired pneumonia.
- [1] Kanda, H., Kurosaka, Y., Fujikawa, K., Chiba, M., Yamachika, S., Okumura, R., ... & Otani, T. (2008). In vitro and in vivo antibacterial activity of sitafloxacin. Japanese Journal of Chemotherapy, 56(S-1), 1-17. View Source
- [2] Japanese Journal of Antibiotics. (2013). In vitro activity of sitafloxacin against clinical isolates in 2012. Japanese Journal of Antibiotics, 66(6), 311-330. View Source
